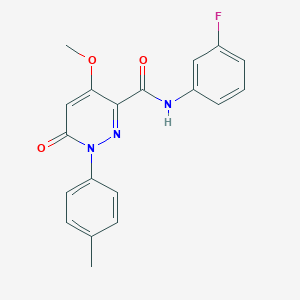

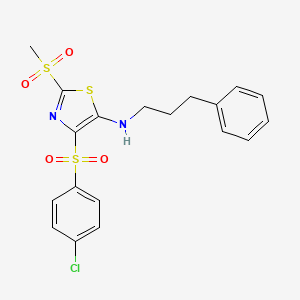

![molecular formula C21H24N2O6S B2871578 N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺 CAS No. 954713-68-9](/img/structure/B2871578.png)

N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of sulfonimidates, which are organosulfur species bearing a tetrahedral sulfur center . In the 1970s, an alternative route to access sulfonimidoyl chlorides was identified through the oxidation of sulfinamides using either chlorine/N-chlorobenzotriazole or tert-butyl hypochlorite as the oxidant .科学研究应用

酶抑制和生物学评估

Irshad 等人(2019 年)的一项研究表明,N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺的衍生物对丁酰胆碱酯酶 (BChE) 和乙酰胆碱酯酶 (AChE) 表现出中等活性,但对脂氧合酶 (LOX) 酶表现出有希望的活性。这表明在这些酶涉及的疾病中具有潜在的治疗应用 (Irshad 等,2019 年)。

抗菌活性

Poręba 等人(2015 年)的研究也强调了 N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺衍生物的抗菌潜力,该研究合成了新型磺酰胺异恶唑并[5,4-b]吡啶,对诸如铜绿假单胞菌和大肠杆菌等细菌菌株表现出活性 (Poręba 等,2015 年)。

癌症治疗和放射增敏评估

对磺酰胺衍生物的进一步研究探索了它们在癌症治疗中的潜力。Ghorab 等人(2015 年)合成了一系列新型磺酰胺衍生物,并对其进行了抗癌和放射增敏评估。这些化合物在体外对人肿瘤肝细胞系的活性进行了测试,显示出显着的抗癌潜力,这可能为肿瘤学中的新治疗方法铺平道路 (Ghorab 等,2015 年)。

合成和化学反应性

Ohkata 等人(1985 年)对类似于 N-((1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)甲基)-2,3-二氢苯并[b][1,4]二噁英-6-磺酰胺的衍生物的烷基化和氧化研究提供了对化学反应性和潜在合成途径的见解,这些途径可应用于新药的开发 (Ohkata 等,1985 年)。

作用机制

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act ascompetitive inhibitors of the aforementioned enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from interacting with the enzyme .

Biochemical Pathways

Inhibition of carbonic anhydrase can disrupt fluid balance and pH regulation in the body . Blocking dihydropteroate synthetase can inhibit the synthesis of folate, a crucial cofactor for DNA synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of sulfonamides, we can infer that this compound may disrupt normal cellular functions by inhibiting key enzymes, potentially leading to effects such as altered fluid balance and inhibited dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature can affect the stability of the compound .

属性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-2-27-17-5-3-16(4-6-17)23-14-15(11-21(23)24)13-22-30(25,26)18-7-8-19-20(12-18)29-10-9-28-19/h3-8,12,15,22H,2,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJNIMSWFLGPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2871496.png)

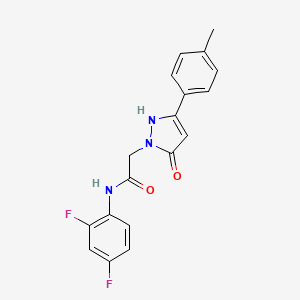

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2871504.png)

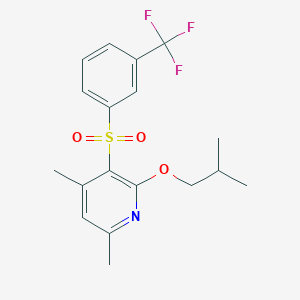

![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2871506.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2871514.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)